molecular formula C20H20BrN3O3 B12026273 N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide CAS No. 444102-42-5

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide

Cat. No.: B12026273
CAS No.: 444102-42-5
M. Wt: 430.3 g/mol
InChI Key: KHKJVHMIQQMHTM-FSJBWODESA-N
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Description

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves a multi-step process. One common method starts with the commercially available 2-allylphenol. The synthetic steps include nitration, selective bromination using N-bromosuccinimide (NBS), allylation, and reduction of the nitro group . The phenol group is alkylated under standard conditions using allyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

444102-42-5

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide

InChI

InChI=1S/C20H20BrN3O3/c1-3-10-27-18-9-8-16(21)11-15(18)12-23-24-19(25)13-22-20(26)17-7-5-4-6-14(17)2/h3-9,11-12H,1,10,13H2,2H3,(H,22,26)(H,24,25)/b23-12+

InChI Key

KHKJVHMIQQMHTM-FSJBWODESA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC=C

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC=C

Origin of Product

United States

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